2,2,3,3-Tetramethoxycyclopentan-1-ol
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Overview
Description
2,2,3,3-Tetramethoxycyclopentan-1-ol is an organic compound belonging to the class of cycloalkanes It features a cyclopentane ring substituted with four methoxy groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form the corresponding methoxy derivatives. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of 2,2,3,3-Tetramethoxycyclopentanone.
Reduction: Formation of 2,2,3,3-Tetramethoxycyclopentanol.
Substitution: Formation of halogenated derivatives or other substituted cyclopentanes.
Scientific Research Applications
2,2,3,3-Tetramethoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethoxycyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity and cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-Tetramethoxycyclopentan-1-ol
- 2,2,3,3-Tetramethylcyclopentan-1-ol
- 2,2,3,3-Tetramethoxycyclohexan-1-ol
Uniqueness
2,2,3,3-Tetramethoxycyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring. The presence of four methoxy groups and a hydroxyl group provides distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
189628-48-6 |
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Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,2,3,3-tetramethoxycyclopentan-1-ol |
InChI |
InChI=1S/C9H18O5/c1-11-8(12-2)6-5-7(10)9(8,13-3)14-4/h7,10H,5-6H2,1-4H3 |
InChI Key |
GGMMXXSWXZOCFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC(C1(OC)OC)O)OC |
Origin of Product |
United States |
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